Lithium iodide dihydrate

Übersicht

Beschreibung

Lithium iodide, represented by the chemical formula LiI, is an inorganic compound with constituent elements lithium and iodine . When exposed to air, it changes its color from white to yellow due to the formation of iodine by oxidation of iodide . It can participate in various hydrates .

Synthesis Analysis

Lithium iodide can be synthesized by combining lithium sulfide and strontium iodide . Another method for anhydrous lithium iodide preparation involves the reaction of lithium aluminum hydride with iodine in a diethyl-ether medium . When LiI is dissolved in water, the ions are stabilized by water molecules, giving off energy that is greater than the lattice energy of LiI. The dissolution of lithium iodide is thus exothermic .Molecular Structure Analysis

The molecular weight of Lithium iodide is 133.845 g/mol . The 3D structure of Lithium iodide can be viewed using Java or Javascript .Chemical Reactions Analysis

In lithium-oxygen batteries, it has been revealed that lithium iodide could tune the cell chemistry to form lithium hydroxide (LiOH) as the product and facilitate the kinetics during the charging process .Physical And Chemical Properties Analysis

Lithium iodide is a white crystalline solid . It has a melting point of 446-469 °C, and a boiling point of 1170-1190 °C . The density of Lithium iodide is 4.08 g cm^-3 . It is soluble in water, methanol, acetone, and alcohol; very soluble in an aqueous solution of ammonia . Its heat capacity is 54.4 J/mol K or 0.381 J/g K .Wissenschaftliche Forschungsanwendungen

1. Electrolyte Additive in Lithium–Sulfur Batteries

Lithium Iodide (LiI) has been recognized as a promising electrolyte additive for lithium-sulfur batteries. Its addition enhances cell cycle stability, reduces cell overpotential, and minimizes voltage hysteresis by forming protective coatings that prevent polysulfide dissolution and reduction (Wu et al., 2015).

2. Role in Lithium–Oxygen Batteries

In lithium–oxygen (Li–O2) batteries, LiI acts as a redox-mediator, influencing the chemistry and performance of these batteries. It aids in the formation of LiOOH·H2O, LiOH·H2O, and LiOH, depending on the ratio of water to LiI in the electrolyte (Tulodziecki et al., 2017).

3. Enhancing Performance of Li Metal Anodes

Lithium iodide is used as a functional additive in ether-based electrolyte to suppress dendrite growth in Li metal anodes. It helps in forming a robust solid electrolyte interphase (SEI) layer, enhancing ionic conductivity and promoting uniform Li deposition (Wang et al., 2019).

4. Hydrates of Lithium Halides

The study of hydrates of lithium halides, including lithium iodide, has provided insights into their crystal structures. These studies are important for understanding the properties of these materials in various hydrate forms (Sohr et al., 2018).

5. Dehydration Studies in Vacuum

Research on the dehydration of lithium iodide crystal hydrate in vacuum has revealed insights into its decomposition behavior, which is crucial for understanding its stability and reactivity under different conditions (Sofronov et al., 2007).

6. Ionic Conductivity in Electrolytes

Lithium iodide-based electrolytes have been studied for their ionic conductivity, particularly in the context of thermal batteries. This research contributes to the development of electrolytes with enhanced conductivity for various applications (Masset et al., 2006).

7. Use in Lithium-Iodine Batteries

Lithium iodide has been explored as a cathode material for lithium-iodine batteries, showing potential for high-performance applications due to its effective pairing with lithium-metal-free anodes and its high reversible capacity (Wu et al., 2018).

8. Hybrid Redox Batteries

Lithium iodide is a key component in lithium-iodine hybrid redox batteries. Its inclusion in aqueous cathodes significantly enhances energy densities and overall battery performance (Zhao et al., 2014).

9. Effect on Dye-Sensitized Solar Cells

Lithium iodide's role in dye-sensitized solar cells, particularly in optimizing lithium content in ionic liquid electrolytes, has been studied. This research helps improve the efficiency and performance of these solar cells (Bai et al., 2011).

Wirkmechanismus

Although numerous studies have been reported, the role of lithium iodide in lithium-oxygen batteries is still under investigation . Herein, the recent advances focusing on the use of LiI in Li–O2 batteries are reviewed, its catalytic behavior on discharge and charge is discussed, and its synergistic effect with water is understood .

Safety and Hazards

Zukünftige Richtungen

Lithium iodide is used as a solid-state electrolyte for high-temperature batteries . It is also the standard electrolyte in artificial pacemakers due to the long cycle life it enables . The solid is used as a phosphor for neutron detection . It is also used, in a complex with Iodine, in the electrolyte of dye-sensitized solar cells . In the future, enhanced battery technologies are poised to further expand voltage windows and harness conversion or metal electrodes to elevate energy density, thereby magnifying the significance of cell formation in the battery realm .

Eigenschaften

IUPAC Name |

lithium;iodide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Li.2H2O/h1H;;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZGJLYTRBYTLM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

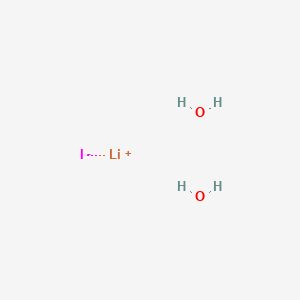

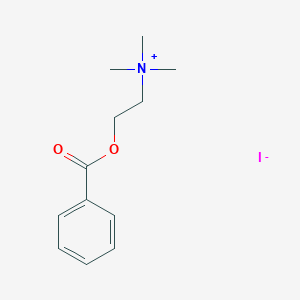

[Li+].O.O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4ILiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635631 | |

| Record name | Lithium iodide--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium iodide dihydrate | |

CAS RN |

17023-25-5 | |

| Record name | Lithium iodide--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)

![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)